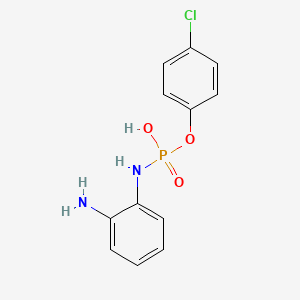
2-氯-N-(2,6-二异丙基苯基)乙酰胺
描述
“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is a chemical compound with the linear formula C14H20ClNO . It has a molecular weight of 253.775 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is represented by the linear formula C14H20ClNO . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” appears as a white to brown crystalline powder or needles . It has a molecular weight of 253.775 .科学研究应用
分析化学:色谱法
2-氯-N-(2,6-二异丙基苯基)乙酰胺: 在分析化学中得到应用,特别是在色谱法中。 它在气相色谱技术中用作标准或参考化合物,用于测定复杂混合物中的对映异构体 。其独特的化学结构允许对映异构体的精确分离和鉴定,这对药物分析至关重要。
药物研究:利多卡因衍生物
该化合物在结构上与利多卡因及其类似物有关,这些类似物在药物研究中非常重要。 它可用于合成利多卡因相关化合物,这些化合物对于开发局部麻醉剂和抗心律失常药物至关重要 。分子中的氯乙酰胺基团提供了一个反应位点,可用于进一步的化学修饰。
材料科学:光学性质
在材料科学中,2-氯-N-(2,6-二异丙基苯基)乙酰胺因其光学性质而受到研究。 已经对类似的氯乙酰胺衍生物进行了研究,以了解其溶剂化显色效应和在光电器件中的潜在应用 。该化合物随溶剂极性而改变颜色的能力使其成为传感器和分子开关的候选材料。
有机合成:构建块
作为有机合成中的构建块,该化合物为构建更复杂的分子提供了通用的框架。 其酰胺键和氯基团是功能性手柄,可以进行各种化学反应,从而能够合成各种有机化合物,在药物开发和材料工程中具有潜在应用 。
化学教育:分子建模
在化学教育中,2-氯-N-(2,6-二异丙基苯基)乙酰胺可用于教授分子建模和结构分析。 其晶体结构和分子内相互作用为学习X射线晶体学和分子几何的学生提供了一个很好的例子 。
早期发现研究:独特的化学品库
Sigma-Aldrich在其提供给早期发现研究人员的稀有和独特化学品库中包含2-氯-N-(2,6-二异丙基苯基)乙酰胺 。这突出了该化合物在探索性研究中的重要性,它可能导致各个科学领域的新的发现。
安全和危害
作用机制
Target of Action
It is classified as a nonsteroidal anti-inflammatory drug (nsaid) , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
As an NSAID, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide likely interacts with its targets (COX enzymes) by reducing their activity . This results in decreased production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
Given its classification as an nsaid , it is reasonable to infer that it impacts the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
As an nsaid , it is expected to reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins.
属性
IUPAC Name |
2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUDYRMZQRNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368268 | |
| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20781-86-6 | |
| Record name | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620942.png)






![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoic Acid](/img/structure/B1620953.png)
![2-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B1620954.png)
![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)

![6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620960.png)
